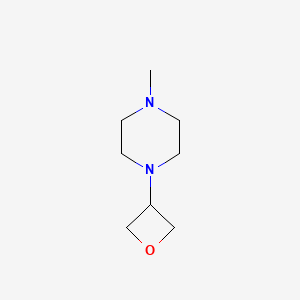

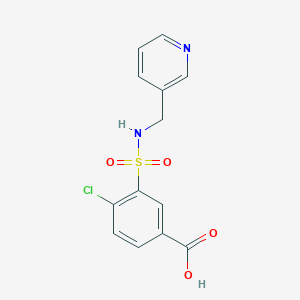

![molecular formula C22H14ClF2NO3S B2840392 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one CAS No. 866810-31-3](/img/structure/B2840392.png)

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

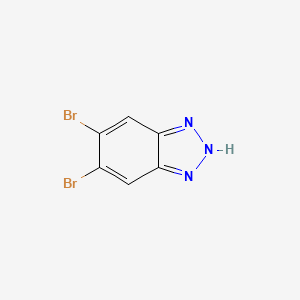

“3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C22H14ClF2NO3S and a molecular weight of 445.86. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains sulfonyl, chlorophenyl, fluorophenyl, and methyl groups.Aplicaciones Científicas De Investigación

AMPA Receptor Antagonists

Research on quinazolin-4-one derivatives, including compounds similar to "3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one," has led to the identification of new AMPA receptor antagonists. These compounds have been evaluated for their structure-activity relationship, showing a range of potencies and providing insight into the molecular design of neuroprotective drugs (Chenard et al., 2001).

Synthesis of Fluorinated Quinolines

Studies have explored the synthesis of new quinoline derivatives, including the introduction of fluorine and other substituents to modify the chemical and biological properties of these compounds. Such research underlines the versatility of quinoline frameworks in drug development and the synthesis of functional materials (Didenko et al., 2015).

Antimicrobial Activity

Quinoline derivatives have been investigated for their antimicrobial properties, with some compounds displaying significant antibacterial and antifungal activities. This highlights their potential in addressing drug-resistant infections and designing new antimicrobial agents (Patel et al., 2010).

Applications in Materials Science

Quinoline and its derivatives have been utilized in materials science, for example, in the development of organic fluorophores and photovoltaic materials. Their electronic and photophysical properties make them suitable for applications in organic electronics and sensing technologies (Gong et al., 2018).

Proton Conductivity in Fuel Cells

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, related to quinoline sulfone derivatives, demonstrate high proton conductivity and mechanical properties promising for fuel cell applications. These findings suggest potential energy-related applications for sulfonated quinoline derivatives (Bae et al., 2009).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2NO3S/c23-15-3-8-18(9-4-15)30(28,29)21-13-26(12-14-1-5-16(24)6-2-14)20-10-7-17(25)11-19(20)22(21)27/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHARLQSEQIZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

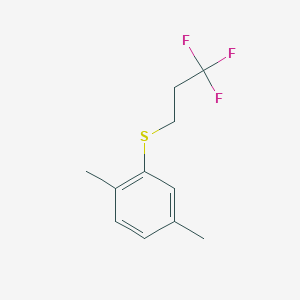

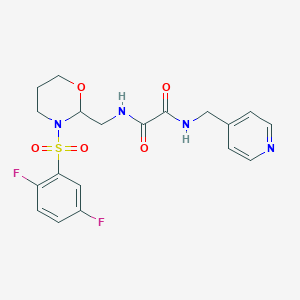

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)

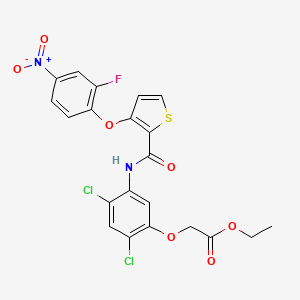

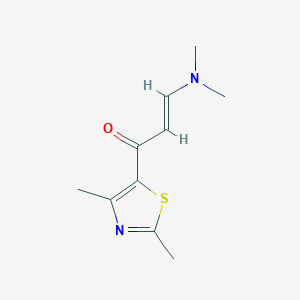

![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)

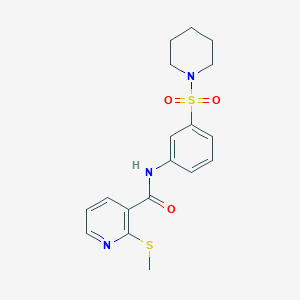

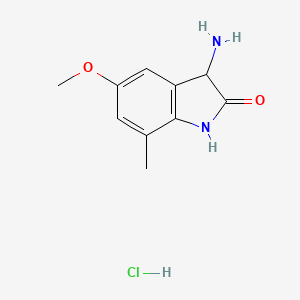

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)